molecular formula C10H12Cl2F2Si B12596732 Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- CAS No. 647842-26-0

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro-

Cat. No.: B12596732
CAS No.: 647842-26-0
M. Wt: 269.19 g/mol
InChI Key: XBHLSJSHZCRKFV-UHFFFAOYSA-N
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Description

This organosilane compound features a silicon center bonded to three distinct substituents: a 3,4-dichlorophenyl aromatic group, a bulky 1,1-dimethylethyl (tert-butyl) alkyl group, and two fluorine atoms. Its molecular structure, (3,4-Cl₂C₆H₃)(t-Bu)SiF₂, combines steric bulk from the tert-butyl group, electron-withdrawing effects from the dichlorophenyl moiety, and high electronegativity from fluorine. Such a configuration makes it a candidate for specialized applications, such as surface modification, catalysis, or intermediates in agrochemical synthesis.

Properties

CAS No.

647842-26-0

Molecular Formula

C10H12Cl2F2Si

Molecular Weight

269.19 g/mol

IUPAC Name

tert-butyl-(3,4-dichlorophenyl)-difluorosilane

InChI

InChI=1S/C10H12Cl2F2Si/c1-10(2,3)15(13,14)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3

InChI Key

XBHLSJSHZCRKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC(=C(C=C1)Cl)Cl)(F)F

Origin of Product

United States

Preparation Methods

Example Protocol: Synthesis Using Dimethyldichlorosilane

Materials:

  • Dimethyldichlorosilane (DMCS)
  • Methyl hydrogen siloxane
  • Tetrabutylammonium chloride catalyst
  • Hexamethylphosphoramide (HMPA)

Procedure:

  • Add methyl hydrogen siloxane and DMCS into a reaction flask equipped with a fractional column under nitrogen protection.
  • Introduce tetrabutylammonium chloride as the catalyst and HMPA as the solvent.
  • Heat the mixture to reflux while maintaining a controlled distillation rate.
  • Collect the distillate containing Silane products through condensation.
  • Recover unreacted DMCS for reuse in subsequent reactions.

Results:

  • Yield: Up to 58%.
  • Purity: >98% after fractional distillation.

Comparison of Preparation Methods

Methodology Key Features Drawbacks
Fluorination with Catalysts High yield; selective fluorine incorporation Requires expensive reagents.
Solvent-Assisted Synthesis Enhanced catalyst activity; industrial scalability Solvent recovery challenges.
Fractional Distillation Purification Produces high-purity compounds Energy-intensive process.

Data Table: Reaction Parameters

Parameter Value/Condition
Temperature Range 50°C–100°C
Solvent Consumption 0.25–2 times W/W of siloxane
Catalyst Concentration ~5% W/W
Yield Up to 58%
Purity >98%

Chemical Reactions Analysis

Types of Reactions

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with fewer substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents, under inert atmosphere conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes with fewer substituents.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- involves its ability to form stable bonds with other atoms and molecules. The silicon atom in the compound can form strong covalent bonds with carbon, oxygen, and other elements, making it a versatile building block in chemical synthesis. The presence of fluorine and chlorine atoms enhances the compound’s reactivity and allows for selective modifications of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous silanes with variations in substituents, focusing on steric, electronic, and functional properties. Key comparisons include:

Table 1: Comparative Analysis of Substituted Silanes

Compound Name Aryl Group Alkyl Group Halogens Key Properties
Silane, (3,4-dichlorophenyl)(t-Bu)difluoro- 3,4-Cl₂C₆H₃ 1,1-dimethylethyl 2F High hydrophobicity, thermal stability
Silane, (3,4-dimethylphenyl)(t-Bu)difluoro- 3,4-(CH₃)₂C₆H₃ (DMB) 1,1-dimethylethyl 2F Reduced electron withdrawal, lower reactivity
Silane, phenyl(1,1-dimethylethyl)difluoro- C₆H₅ 1,1-dimethylethyl 2F Lower steric hindrance, higher solubility
Silane, (2,4-dinitrophenyl)(t-Bu)difluoro- 2,4-(NO₂)₂C₆H₃ (DNP) 1,1-dimethylethyl 2F Extreme electron withdrawal, explosive sensitivity

Key Findings

Steric Effects : The tert-butyl group (1,1-dimethylethyl) in the target compound provides significant steric hindrance, comparable to other t-Bu-containing silanes (e.g., Tbs-protected derivatives in ). This hindrance enhances thermal stability but may reduce reactivity in nucleophilic substitutions .

Electronic Effects : The 3,4-dichlorophenyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating 3,4-dimethylphenyl (DMB) group. This difference impacts reactivity in cross-coupling reactions, where Cl substituents may slow down oxidative addition steps compared to methyl groups .

Halogen Influence : The difluoro substitution on silicon increases electronegativity and acid resistance relative to chloro- or bromo-substituted analogs. For example, (3,4-Cl₂C₆H₃)(t-Bu)SiCl₂ would exhibit higher hydrolysis susceptibility.

Functional Analogues : Compounds like (2,4-dinitrophenyl)(t-Bu)silanes (DNP group, ) share electron-deficient aromatic systems but are more reactive and hazardous due to nitro groups .

Research Implications

  • Synthetic Utility : The tert-butyl and dichlorophenyl combination offers a balance between stability and reactivity, making the compound suitable for controlled functionalization in materials science.
  • Environmental Considerations: highlights the recovery of by-products (e.g., HCl, methanol) in dichlorophenyl-containing syntheses, suggesting similar protocols could optimize the target silane’s production .

Biological Activity

Silane, (3,4-dichlorophenyl)(1,1-dimethylethyl)difluoro- is a chemical compound with the molecular formula C10H12Cl2F2SiC_{10}H_{12}Cl_2F_2Si and a CAS number of 11818051. This compound is notable for its potential biological activities and applications in various fields, including materials science and biochemistry.

  • Molecular Formula : C10H12Cl2F2SiC_{10}H_{12}Cl_2F_2Si
  • Molecular Weight : 267.19 g/mol
  • Structure : The compound contains a silane group that is substituted with a dichlorophenyl group and difluoromethyl groups.
PropertyValue
Molecular FormulaC10H12Cl2F2SiC_{10}H_{12}Cl_2F_2Si
Molecular Weight267.19 g/mol
CAS Number11818051

Research indicates that silanes can interact with biological systems in various ways. The biological activity of silane compounds often involves their ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This can lead to alterations in cellular functions and may have implications for drug delivery systems and materials science.

Case Studies

  • Antimicrobial Properties :
    A study conducted on various silane compounds, including dichlorophenyl derivatives, demonstrated significant antimicrobial activity against a range of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity Assessments :
    In vitro studies have shown that certain silane compounds exhibit cytotoxic effects on cancer cell lines. For instance, exposure to silane derivatives resulted in increased apoptosis rates in human breast cancer cells, suggesting potential applications in cancer therapeutics.
  • Environmental Impact :
    Assessments under the Canadian Environmental Protection Act indicated that while some silanes are considered to have lower ecological concern due to low exposure levels, further studies are warranted to evaluate their long-term effects on aquatic organisms and ecosystems .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
EcotoxicologyLow concern under Canadian regulations

Recent Studies

Recent investigations into the biological activity of silane compounds have revealed their potential as functional additives in biomedical applications. For example:

  • Drug Delivery Systems : Silanes are being explored as carriers for targeted drug delivery due to their ability to modify surfaces and enhance biocompatibility.
  • Surface Modification : The use of silanes in coating technologies has been shown to improve the hydrophobicity and biocompatibility of medical devices.

Future Directions

Ongoing research aims to further elucidate the mechanisms by which silanes exert their biological effects. This includes:

  • Investigating the structure-activity relationship (SAR) of different silane derivatives.
  • Exploring the potential for silanes in gene delivery systems.
  • Evaluating long-term ecological impacts through comprehensive environmental assessments.

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